
Butyl methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methanesulfinate is an organosulfur compound with the molecular formula C5H12O2S. It is a derivative of methanesulfinic acid where the hydrogen atom is replaced by a butyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl methanesulfinate can be synthesized through the reaction of methanesulfinic acid with butanol in the presence of a dehydrating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to optimize the reaction efficiency and yield. The process involves the same esterification reaction but is scaled up with precise control over temperature, pressure, and reactant concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to butyl methanesulfonate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to methanesulfinic acid and butanol.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Butyl methanesulfonate
Reduction: Methanesulfinic acid and butanol
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Butyl methanesulfinate is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl methanesulfinate involves its ability to act as an alkylating agent. The compound can undergo nucleophilic attack, leading to the formation of new carbon-sulfur bonds. This property makes it useful in organic synthesis for introducing sulfur-containing functional groups into molecules. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules, facilitating various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler analog with a hydrogen atom instead of the butyl group.
Ethyl methanesulfonate: Similar structure but with an ethyl group instead of butyl.
Sodium methanesulfinate: The sodium salt form of methanesulfinic acid
Uniqueness
Butyl methanesulfinate is unique due to its specific alkyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases its hydrophobicity and alters its reactivity, making it suitable for specific applications where other methanesulfinates might not be as effective .
Properties
CAS No. |
675-87-6 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
butyl methanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3 |
InChI Key |
JZILXNZORSRAML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


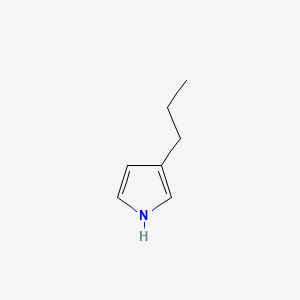
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
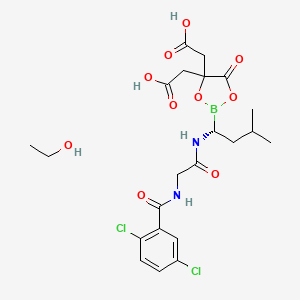
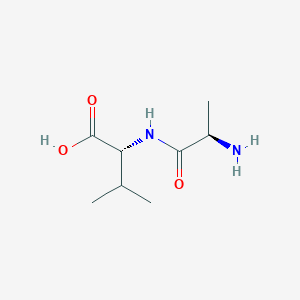
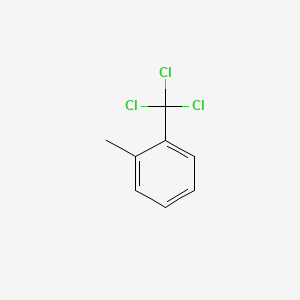
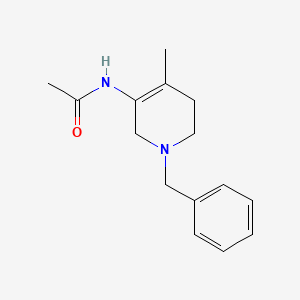
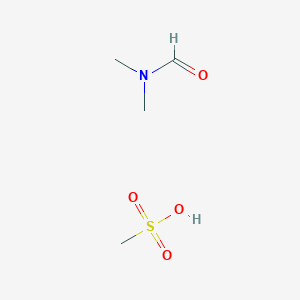



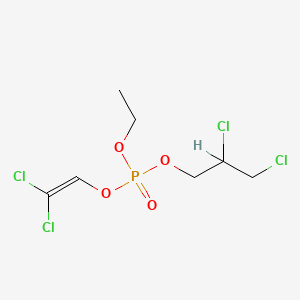
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
